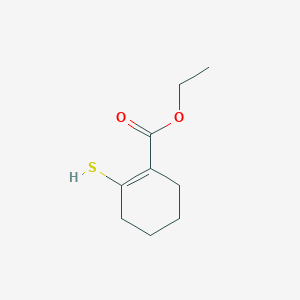

Ethyl 2-mercaptocyclohex-1-enecarboxylate

Description

Contextualization within Enethiol and α,β-Unsaturated Ester Chemistry

Ethyl 2-mercaptocyclohex-1-enecarboxylate is a unique hybrid of two highly reactive functional groups: an enethiol and an α,β-unsaturated ester. The enethiol group, characterized by a thiol substituent attached to a carbon-carbon double bond, is known for its nucleophilic character at the sulfur atom and its potential to engage in various coupling and cyclization reactions. The α,β-unsaturated ester functionality, on the other hand, is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles at the β-position. libretexts.orglibretexts.org The juxtaposition of these two groups within a cyclic framework creates a molecule with a rich and diverse reaction chemistry, offering multiple sites for selective functionalization.

The electronic properties of these two groups are intrinsically linked. The electron-withdrawing nature of the ester group influences the electron density of the double bond, which in turn affects the acidity and nucleophilicity of the thiol group. This interplay of functionalities is central to understanding the compound's reactivity and its utility as a building block in organic synthesis.

Historical Development of Synthetic Methodologies and Reactivity Studies

The synthesis of α,β-unsaturated esters has a long and storied history, with foundational methods such as the Wittig reaction and the Horner-Wadsworth-Emmons olefination being mainstays in the synthetic chemist's toolbox. The development of organosulfur chemistry also has deep roots, with early investigations into thiols and sulfides laying the groundwork for more complex sulfur-containing molecules. researchgate.net

Another potential synthetic approach involves the reaction of ethyl 2-oxocyclohexanecarboxylate with a source of sulfur, such as Lawesson's reagent, to introduce the thiol functionality. Alternatively, the enolate of ethyl 2-oxocyclohexanecarboxylate could be reacted with a sulfur transfer reagent.

The reactivity of this class of compounds is largely dictated by the dual functionalities. The enethiol moiety can act as a potent nucleophile, participating in Michael additions to other α,β-unsaturated systems. The sulfur atom can also be alkylated or oxidized to form a variety of derivatives. researchgate.net Concurrently, the α,β-unsaturated ester portion of the molecule is a prime target for conjugate addition by various nucleophiles, including organocuprates, amines, and other thiols. wikipedia.orgnih.govmasterorganicchemistry.com This dual reactivity allows for sequential or one-pot multi-component reactions to construct complex molecular architectures.

Current Research Landscape and Key Academic Challenges

The contemporary research landscape for molecules like this compound is focused on the development of novel synthetic methods that are both efficient and stereoselective. A significant challenge lies in the selective functionalization of either the enethiol or the α,β-unsaturated ester moiety in the presence of the other. Achieving high levels of chemo- and regioselectivity is paramount for the utility of this compound as a synthetic intermediate.

Current research efforts are exploring the use of transition-metal catalysis to mediate reactions at either functional group with high precision. For instance, palladium-catalyzed cross-coupling reactions could be employed to functionalize the carbon-sulfur bond, while rhodium or copper catalysts could be used to direct conjugate additions to the α,β-unsaturated ester.

Another area of active investigation is the use of this and related compounds in the synthesis of sulfur-containing heterocycles. The inherent functionality allows for intramolecular cyclization reactions to form thiophenes, thiazines, and other heterocyclic systems of medicinal and material interest. The development of asymmetric syntheses of chiral derivatives of this compound is also a key challenge, as the introduction of stereocenters would significantly expand its applications in the synthesis of complex natural products and pharmaceuticals.

Strategic Importance in Modern Organic Synthesis

The strategic importance of this compound in modern organic synthesis stems from its role as a versatile and multifunctional building block. Its ability to participate in a wide array of chemical transformations makes it a valuable precursor for the synthesis of complex molecules.

One of its key applications is in the construction of densely functionalized carbocyclic and heterocyclic frameworks. The cyclic nature of the starting material provides a rigid scaffold upon which additional complexity can be built. The presence of both a nucleophilic thiol and an electrophilic Michael acceptor allows for the facile formation of multiple carbon-carbon and carbon-heteroatom bonds in a controlled manner.

Furthermore, the enethiol functionality can be used to introduce sulfur into a molecule, which is a common feature in many biologically active compounds and functional materials. The ability to further modify the sulfur atom, for example, through oxidation to sulfoxides or sulfones, adds another layer of synthetic versatility.

Interactive Data Tables

Table 1: Key Synthetic Reactions for α,β-Unsaturated Esters

| Reaction Name | Description | Key Reagents |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. | Phosphonium ylide, Aldehyde/Ketone |

| Horner-Wadsworth-Emmons | Reaction of an aldehyde or ketone with a phosphonate (B1237965) carbanion. | Phosphonate ester, Base, Aldehyde/Ketone |

| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene (B1212753) compound. | Aldehyde/Ketone, Active methylene compound, Base |

| Claisen-Schmidt Condensation | Cross-aldol condensation between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen. | Aldehyde, Ketone, Base |

Table 2: Common Reactions of α,β-Unsaturated Carbonyl Compounds

| Reaction Type | Description | Typical Nucleophiles |

| Michael Addition | Conjugate addition of a nucleophile to the β-carbon. | Enolates, Organocuprates, Amines, Thiols wikipedia.orgmasterorganicchemistry.com |

| 1,2-Addition | Direct addition of a nucleophile to the carbonyl carbon. | Organolithium reagents, Grignard reagents |

| Diels-Alder Reaction | [4+2] cycloaddition with a diene. | Conjugated dienes |

| Reduction | Reduction of the double bond and/or the carbonyl group. | H₂, Pd/C; NaBH₄ |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-sulfanylcyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFUJRRFOFCDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593294 | |

| Record name | Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54928-91-5 | |

| Record name | Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for Ethyl 2 Mercaptocyclohex 1 Enecarboxylate

Established Synthesis Routes from Precursors

Established synthetic routes to Ethyl 2-mercaptocyclohex-1-enecarboxylate and its analogs often rely on the functionalization of readily available cyclohexanone (B45756) or cyclohexene (B86901) precursors.

Conversion from Ethyl 2-oxocyclohexanecarboxylate

A primary and logical precursor for the synthesis of this compound is Ethyl 2-oxocyclohexanecarboxylate. This β-keto ester provides a reactive scaffold for the introduction of the thiol functionality at the C2 position. Two principal strategies for this conversion are the Gewald reaction and direct thionation.

The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.comresearchgate.netmdpi.comorganic-chemistry.org While the classical Gewald reaction leads to a thiophene ring, the underlying mechanism involving the reaction of a carbonyl group with sulfur can be conceptually applied to the synthesis of the target molecule. Specifically, the reaction of cyclohexanone, ethyl cyanoacetate (B8463686), and sulfur in the presence of a base like morpholine or diethylamine yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. mdpi.comsigmaaldrich.comnih.gov This reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur. wikipedia.orgchemrxiv.org By analogy, reacting Ethyl 2-oxocyclohexanecarboxylate with a sulfur source could potentially lead to the desired 2-mercapto derivative.

A more direct approach involves the thionation of the ketone carbonyl group in Ethyl 2-oxocyclohexanecarboxylate. Lawesson's reagent is a widely used thionating agent for the conversion of ketones, esters, and amides into their corresponding thiocarbonyl compounds. organic-chemistry.orgnih.govwikipedia.orgchemicalbook.com The reaction mechanism involves the formation of a reactive dithiophosphine ylide intermediate. organic-chemistry.orgwikipedia.org While Lawesson's reagent is known to be effective, the reaction conditions, such as temperature and solvent, need to be carefully controlled to achieve selective thionation of the ketone over the ester functionality. arkat-usa.orgnih.gov

Table 1: Representative Conditions for Related Thiophene Synthesis via Gewald Reaction

| Starting Materials | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Morpholine | Ethanol | Reflux | 86 | mdpi.com |

| Cyclohexanone, Malononitrile, Sulfur | Diethylamine | Ethanol | 50 | 90 | derpharmachemica.com |

Thiolation Reactions of Cyclohexene-1-carboxylate Derivatives

An alternative strategy involves the introduction of a thiol group onto a pre-formed cyclohexene-1-carboxylate scaffold. This can be achieved through the thiolation of a suitable derivative, such as a halo-substituted cyclohexene. For instance, a 2-halocyclohex-1-enecarboxylate could serve as an electrophile for a nucleophilic sulfur source. This approach is conceptually similar to the synthesis of 2-mercaptobenzaldehydes from ortho-bromobenzaldehyde, where a Grignard reagent is formed and subsequently reacted with elemental sulfur. researchgate.net

Novel and Emerging Synthetic Methodologies

Research into more efficient and sustainable synthetic methods has led to the exploration of catalytic and multicomponent reaction strategies.

Development of Catalytic Protocols for Synthesis

The development of catalytic methods for the synthesis of this compound is an area of active interest. Catalytic thiolation reactions, for instance, offer a more atom-economical and environmentally friendly alternative to stoichiometric reagents. Research in the broader field of catalytic C-S bond formation suggests that transition metal catalysts could be employed to facilitate the introduction of the thiol group. For example, catalytic systems have been developed for the thiolation of various organic molecules, including the decomposition of plastics. wikipedia.orgarkat-usa.org Adapting such catalytic systems for the specific thiolation of cyclohexenone derivatives could provide a novel route to the target molecule.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govurfu.runih.gov The Gewald reaction is a prime example of an MCR that produces sulfur-containing heterocycles. wikipedia.orgderpharmachemica.comresearchgate.net Developing a novel MCR that directly yields this compound or a close precursor would be a significant advancement. This could potentially involve the one-pot reaction of a cyclohexanone derivative, a source of the carboxylate group, and a sulfur-donating reagent under specific catalytic conditions.

Stereoselective Synthesis of Enantiopure this compound Analogs

The synthesis of enantiomerically pure analogs of this compound is crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity. Asymmetric synthesis of chiral β-mercapto esters and related compounds is an area of ongoing research.

Catalytic asymmetric hydrogenation of β-keto esters is a well-established method for producing chiral β-hydroxy esters with high enantioselectivity. researchgate.netrsc.org Similarly, catalytic asymmetric thiolation of β-keto esters represents a promising approach to introduce a chiral center at the α-position to the carbonyl group. rsc.org The use of chiral catalysts, such as those based on cinchona alkaloids or transition metal complexes with chiral ligands, can induce enantioselectivity in the addition of a sulfur nucleophile to the β-keto ester precursor. rsc.orgnih.gov

Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the thiolation reaction. While this approach requires additional steps for the attachment and removal of the auxiliary, it can provide high levels of stereocontrol. The development of efficient and highly enantioselective methods for the synthesis of chiral analogs of this compound remains a key challenge and an important goal for future research. rsc.orgnih.govoaepublish.comnih.govrsc.org

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of this compound and its precursors often involves the use of hazardous reagents and generates significant waste. In response, the focus of modern synthetic chemistry has shifted towards the development of greener and more sustainable alternatives. These approaches aim to minimize environmental impact by reducing solvent use, maximizing the incorporation of all reactant atoms into the final product, and harnessing the efficiency and selectivity of biological catalysts.

Solvent-Free and Atom-Economical Methodologies

The principles of solvent-free synthesis and atom economy are central to designing environmentally responsible chemical processes. By eliminating solvents, these methods reduce volatile organic compound (VOC) emissions, simplify purification procedures, and lower operational costs. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, pushes for the design of reactions that minimize the formation of byproducts.

While specific solvent-free and atom-economical methods for the direct synthesis of this compound are not yet extensively documented in publicly available research, the synthesis of its key precursor, Ethyl 2-oxocyclohexanecarboxylate, and the subsequent thiolation step can be conceptually adapted to adhere to these principles.

One potential atom-economical approach involves a base-catalyzed intramolecular Dieckmann condensation of a suitable diethyl adipate derivative. To enhance the green credentials of this cyclization, solid catalysts or mechanochemical activation could be explored to minimize solvent usage and simplify catalyst recovery.

For the subsequent thiolation of Ethyl 2-oxocyclohexanecarboxylate, traditional methods often employ stoichiometric amounts of thiourea followed by hydrolysis, which generates significant waste. An atom-economical alternative could involve the direct condensation with a thiolating agent where all atoms of the reagent are incorporated into the product or a co-product of value. For instance, a direct reaction with hydrogen sulfide or a protected thiol under catalytic conditions would represent a more atom-economical route.

Although direct experimental data for the target molecule is scarce, the following table illustrates the potential of solvent-free methodologies for related transformations involving β-keto esters, highlighting the feasibility of applying these principles.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Benzyl alcohol | Microwave, solvent-free | Benzyl acetoacetate | 95 | researchgate.net |

| Methyl acetoacetate | 1-Octanol | Microwave, solvent-free | Octyl acetoacetate | 92 | researchgate.net |

| Ethyl benzoylacetate | Ethanol | Microwave, solvent-free | Ethyl benzoylacetate (transesterification) | 88 | researchgate.net |

This table presents data for analogous solvent-free transesterification reactions of β-keto esters to demonstrate the potential of such conditions.

Furthermore, mechanochemical approaches, where mechanical energy is used to initiate chemical reactions, offer a promising solvent-free alternative. The thiolation of α-imino ketones, a related transformation, has been successfully achieved under catalyst-free, one-pot, three-component milling conditions, showcasing the potential of mechanochemistry in forming C-S bonds without the need for solvents. nih.gov

Biocatalytic Synthesis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions, typically in aqueous media. rjraap.com While a direct biocatalytic route to this compound has not been established, enzymatic transformations can be envisioned for key steps in its synthesis.

The synthesis of the precursor, Ethyl 2-oxocyclohexanecarboxylate, could potentially be achieved through biocatalytic methods. For instance, engineered enzymes could catalyze the cyclization of a bio-derived dicarboxylic acid ester.

More directly, the introduction of the thiol group onto the cyclohexanone ring is a promising area for biocatalysis. Enzymes such as glutathione S-transferases (GSTs) are known to catalyze the conjugation of glutathione to various electrophilic substrates. While this would introduce a tripeptide that would require subsequent removal, the high selectivity of the enzymatic reaction could be advantageous.

Another avenue involves the use of enzymes that can directly catalyze the formation of a C-S bond. While less common, research into novel enzyme discovery and protein engineering is continually expanding the biocatalytic toolbox. researchgate.net For example, enzymes involved in the biosynthesis of sulfur-containing natural products could be harnessed and engineered for the specific thiolation of cyclic β-keto esters.

The following table provides examples of enzyme-mediated transformations on related substrates, illustrating the potential of biocatalysis in this area.

| Substrate | Enzyme | Transformation | Product | Conversion/Yield | Reference |

| Various carboxylic acids | Acyl-CoA synthetase & Acyltransferase | Amide bond formation via thioester intermediate | Amides | High | rjraap.com |

| Racemic indanol | Lipase | Kinetic resolution | (S)-Indanol | >45% yield, >99% ee | |

| Pro-chiral vinyl sulfides | Ene-reductases | Asymmetric thioether synthesis | Chiral thioethers | Up to 82% conversion | rsc.org |

This table showcases the application of various enzymes in C-S bond formation and transformations of cyclic compounds, suggesting the future potential for the biocatalytic synthesis of the target molecule.

Mechanistic Investigations of Reactions Involving Ethyl 2 Mercaptocyclohex 1 Enecarboxylate

Electronic Structure and Reactivity Profiling of the Thiol-Ene System

The electronic structure of ethyl 2-mercaptocyclohex-1-enecarboxylate is characterized by a conjugated thiol-ene system, which dictates its reactivity. The molecule integrates a nucleophilic mercapto (-SH) group and an electrophilic α,β-unsaturated ester moiety within a cyclohexene (B86901) ring. This arrangement leads to a unique distribution of electron density and frontier molecular orbitals (HOMO and LUMO) that govern its chemical behavior.

Computational studies on analogous β-thioxoketones and β-ketoesters provide insights into the electronic properties of such systems. mdpi.comorientjchem.org The highest occupied molecular orbital (HOMO) is typically localized on the sulfur atom and the adjacent carbon-carbon double bond, indicating that this region is susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the β-carbon of the double bond and the carbonyl carbon of the ester group, marking these as the primary sites for nucleophilic attack.

The electron-donating nature of the mercapto group, through resonance, increases the electron density of the C=C double bond, making it more reactive towards electrophiles than a typical unconjugated alkene. However, the electron-withdrawing character of the ethyl carboxylate group diminishes this effect to some extent and polarizes the double bond, rendering the β-carbon electrophilic.

Table 1: Calculated Frontier Orbital Energies for a Model Thiol-Ene System

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -6.2 | S, Cα, Cβ |

| LUMO | -1.5 | Cβ, C=O |

This electronic profile suggests a dual reactivity. The sulfur atom can act as a nucleophile or be oxidized, while the conjugated system is susceptible to both electrophilic and nucleophilic addition reactions.

Reaction Pathways and Transition State Analysis of Key Transformations

Electrophilic Addition: The electron-rich double bond of this compound can undergo electrophilic addition. The reaction is initiated by the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is influenced by the electronic effects of both the mercapto and the ester groups. Theoretical studies on electrophilic additions to similar cyclic alkenes suggest that the transition state involves the formation of a three-membered ring or a zwitterionic intermediate, depending on the nature of the electrophile. rsc.org The stability of the resulting carbocation determines the final product distribution.

Nucleophilic Addition: The β-carbon of the α,β-unsaturated ester system is electrophilic and susceptible to nucleophilic attack, a reaction analogous to Michael addition. nih.gov The kinetics of nucleophilic additions to α,β-unsaturated thiol esters have been studied, revealing that the reaction rates are pH-dependent and can be catalyzed by buffers that facilitate the protonation of the enolate intermediate. nih.gov Computational studies on the addition of nucleophiles to α,β-unsaturated carbonyl compounds indicate that the reaction can proceed through a direct 1,4-addition mechanism. nih.govacademie-sciences.fr The transition state involves the formation of a new carbon-nucleophile bond at the β-position and the subsequent delocalization of the negative charge onto the carbonyl oxygen.

The mercapto group in this compound is a key site of reactivity. It can be deprotonated to form a thiolate, a potent nucleophile, or undergo oxidation.

Oxidation Pathways: The oxidation of thiols can lead to a variety of products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. The specific product depends on the oxidant and the reaction conditions. The mechanism of thiol oxidation often involves radical intermediates or direct oxygen atom transfer. In the context of cyclic systems, the oxidation can be influenced by the stereochemistry of the molecule. While specific studies on the oxidation of this compound are not prevalent, general mechanisms of alcohol oxidation, which share similarities with thiol oxidation, often proceed through an E2-like deprotonation of a C-H bond adjacent to the oxygen (or sulfur) to form a new C=O (or C=S) double bond. nih.gov

Table 2: Potential Oxidation Products of the Mercapto Group

| Oxidizing Agent | Potential Product |

| Mild (e.g., I2, air) | Disulfide |

| Moderate (e.g., H2O2) | Sulfenic/Sulfinic Acid |

| Strong (e.g., KMnO4) | Sulfonic Acid |

The ethyl ester group of this compound can undergo reactions typical of esters, such as hydrolysis and transesterification.

Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. acs.org Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org The rate of hydrolysis can be significantly affected by steric hindrance around the ester group. Studies on the hydrolysis of sterically hindered esters have shown that non-aqueous conditions can sometimes facilitate the reaction. arkat-usa.orgresearchgate.net

Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. The mechanism is similar to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. acs.org

Tautomerism and Conformational Dynamics Studies

This compound can exist in different tautomeric forms and conformational isomers.

Tautomerism: The molecule can exhibit thiol-thione tautomerism, existing in equilibrium between the enethiol form (this compound) and the thione form (ethyl 2-thioxocyclohexanecarboxylate). Studies on analogous β-thioxoketones show that an equilibrium exists between the enol-thioketone and the keto-thiol forms. mdpi.com The position of this equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. mdpi.comorientjchem.org Computational studies on β-ketoesters, a related class of compounds, have also been used to investigate keto-enol tautomerism. chemrxiv.orgresearchgate.net

Conformational Dynamics: The cyclohexene ring is not planar and can adopt different conformations, such as the half-chair and the boat. The presence of substituents on the ring influences the relative stability of these conformers. For substituted cyclohexanes, the chair conformation is generally more stable, and substituents prefer to occupy equatorial positions to minimize steric hindrance. youtube.com The conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a cyclohexane (B81311) analogue, have been studied using quantum mechanical calculations, highlighting the influence of substituent orientation and the environment on the conformational propensities. nih.gov The ethyl ester and mercapto groups in this compound will have specific preferences for axial or equatorial orientations, which can be investigated using computational methods and NMR spectroscopy.

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can probe the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Kinetic Isotope Effect (KIE): The change in reaction rate upon isotopic substitution is known as the kinetic isotope effect. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For reactions involving the cleavage of a C-H/D bond, a significant primary KIE (typically kH/kD > 2) is expected. libretexts.org Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. princeton.edu

In the context of reactions involving this compound, deuterium (B1214612) labeling of the mercapto group (to give -SD) could be used to study the mechanism of its oxidation or its involvement in addition reactions. Similarly, labeling the α- or β-positions of the cyclohexene ring could provide insights into the transition states of electrophilic and nucleophilic additions. For instance, a deuterium isotope effect has been used to provide evidence for the E2 mechanism in elimination reactions. libretexts.org Solvent isotope effects, where the reaction is carried out in D2O instead of H2O, can also provide valuable mechanistic information, particularly for reactions involving proton transfer. nih.gov

Catalytic Aspects in Transformations of Ethyl 2 Mercaptocyclohex 1 Enecarboxylate

Organocatalytic Systems for Reactions of Ethyl 2-Mercaptocyclohex-1-enecarboxylate

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. While specific organocatalytic reactions involving this compound are not extensively documented in publicly available research, the reactivity of its functional groups suggests potential applications in various well-established organocatalytic transformations.

The nucleophilic sulfur atom can readily participate in conjugate additions to α,β-unsaturated systems, a reaction often catalyzed by chiral amines or thioureas. For instance, the Michael addition of the thiol moiety to nitroolefins or enones could be facilitated by organocatalysts to afford chiral sulfur-containing compounds. The enamine-like character of the molecule could also allow it to act as a nucleophile in reactions catalyzed by Brønsted acids or hydrogen-bond donors.

Table 1: Potential Organocatalytic Reactions of this compound

| Reaction Type | Potential Catalyst Class | Expected Product Type |

|---|---|---|

| Michael Addition (S-alkylation) | Chiral Amines, Thioureas | Chiral thioethers |

| Aldol-type reaction (C-C bond formation) | Proline and its derivatives | Functionalized cyclohexene (B86901) derivatives |

Detailed research findings on specific organocatalytic systems for this compound are needed to fully explore these possibilities.

Transition-Metal Catalysis in Derivatization and C-H Activation

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. The unique structure of this compound provides multiple handles for transition-metal-catalyzed derivatization and C-H activation.

The thiol group can be a versatile participant in cross-coupling reactions. For example, palladium- or copper-catalyzed C-S bond formation could be employed to couple the thiol with aryl or vinyl halides, leading to the synthesis of various thioethers. Furthermore, the sulfur atom can act as a directing group in C-H activation reactions. Transition metals like rhodium, ruthenium, and palladium are known to coordinate to sulfur, facilitating the activation of adjacent C-H bonds. This strategy could enable the functionalization of the cyclohexene ring at positions that are otherwise difficult to access.

While the broader field of sulfur-directed C-H activation is well-established, specific applications to this compound are a promising area for future research. The development of such methods would provide a direct route to novel derivatives with potential applications in materials science and medicinal chemistry.

Table 2: Potential Transition-Metal-Catalyzed Reactions

| Reaction Type | Potential Catalyst | Substrate | Expected Product |

|---|---|---|---|

| C-S Cross-Coupling | Palladium(0) complexes | Aryl halide | Aryl thioether derivative |

Photoredox and Electrocatalytic Methodologies

Photoredox and electrocatalytic methods have emerged as powerful tools for organic synthesis, often enabling unique reactivity under mild conditions. These methodologies could offer new avenues for the transformation of this compound.

In the context of photoredox catalysis, the thiol group could be oxidized to a thiyl radical, which could then participate in various radical-mediated transformations, such as addition to alkenes or alkynes. This approach would allow for the formation of C-S bonds under neutral conditions, avoiding the need for strong bases often required in traditional methods.

Electrocatalysis could also be employed to mediate the oxidation or reduction of the molecule. Anodic oxidation could generate a sulfenium ion, a reactive intermediate for electrophilic additions. Conversely, cathodic reduction could potentially affect the ester functionality or the double bond, depending on the reaction conditions. The application of these modern catalytic techniques to this compound remains a largely unexplored but potentially fruitful area of investigation.

Heterogeneous Catalysis and Supported Catalytic Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse, making it highly attractive for industrial applications. Supported catalytic systems, where a homogeneous catalyst is immobilized on a solid support, combine the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

For transformations involving this compound, various heterogeneous catalysts could be envisioned. For instance, supported metal nanoparticles (e.g., palladium on carbon) could be used for hydrogenation of the double bond or for cross-coupling reactions. Acidic or basic solid supports, such as zeolites or functionalized polymers, could catalyze condensation or addition reactions.

The development of robust and recyclable heterogeneous catalytic systems for the synthesis and derivatization of this compound would be a significant step towards more sustainable chemical processes.

Computational Chemistry and Theoretical Characterization of Ethyl 2 Mercaptocyclohex 1 Enecarboxylate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of organic compounds. For ethyl 2-mercaptocyclohex-1-enecarboxylate, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface. researchgate.net This map uses a color scale to visualize regions of positive and negative electrostatic potential, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.net Such analyses are fundamental in understanding the molecule's interaction with other chemical species. nih.gov

Table 1: Illustrative Geometrical Parameters Calculable by DFT (Note: The following values are examples of parameters that would be obtained from a DFT calculation and are not based on a specific published study of this molecule.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C=C Bond Length | Length of the double bond in the cyclohexene (B86901) ring | ~ 1.35 Å |

| C-S Bond Length | Length of the bond between carbon and sulfur | ~ 1.78 Å |

| S-H Bond Length | Length of the mercapto group bond | ~ 1.34 Å |

| C-C-S Bond Angle | Angle involving the ring carbons and sulfur | ~ 124° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations, often using DFT, can compute the vibrational frequencies of a molecule in the gas phase. researchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging motions. researchgate.net The resulting theoretical infrared (IR) spectrum can be compared with experimental FTIR spectra to help assign specific peaks to their corresponding molecular vibrations. For instance, calculations can distinguish the characteristic stretching frequencies for S-H, C=O, and C=C bonds. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule's optimized geometry, theoretical chemical shifts can be estimated. These predicted values are valuable for assigning signals in experimental ¹H-NMR and ¹³C-NMR spectra, especially for complex molecules where signals may overlap.

Table 2: Example of Predicted Vibrational Frequencies (Note: This table is a hypothetical representation of data that would be generated from DFT calculations.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | (if present as tautomer) | ~ 3400-3600 |

| C-H Stretch | Alkyl | ~ 2850-2960 |

| S-H Stretch | Thiol | ~ 2550-2600 |

| C=O Stretch | Ester | ~ 1700-1720 |

| C=C Stretch | Alkene | ~ 1640-1680 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. nih.govnih.gov

For a flexible molecule like this compound, which contains a non-rigid cyclohexene ring and an ethyl group, MD simulations can reveal the accessible conformations in different environments. nih.gov The simulations track how the molecule folds and flexes, identifying the most stable or frequently occurring shapes.

Furthermore, MD simulations are particularly useful for studying the effects of solvents. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to analyze solute-solvent interactions, such as hydrogen bonding, and to understand how the solvent influences the conformational preferences of the molecule. mdpi.com The process involves setting up a system with the solute immersed in a solvent, minimizing the system's energy, and then equilibrating it at a specific temperature and pressure before a final production run for data analysis. mdpi.com

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical methods are indispensable for investigating reaction mechanisms, including the identification of transient species like reaction intermediates and transition states. Using techniques based on DFT, researchers can model the potential energy surface of a chemical reaction.

This involves locating the structures of reactants, products, and any intermediates, which correspond to local minima on the potential energy surface. Crucially, the transition state—the highest energy point along the reaction coordinate—can also be located. The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor determining the reaction rate. nih.gov

For this compound, these methods could be used to study various reactions, such as its tautomerization (e.g., keto-enol or thione-enethiol equilibria), oxidation, or participation in addition reactions. By calculating the structures and energies of the transition states and any intermediates, a detailed, step-by-step mechanism can be proposed. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

High-field NMR spectroscopy is an indispensable tool for the complete structural elucidation of Ethyl 2-mercaptocyclohex-1-enecarboxylate in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity and spatial relationships of all atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, the spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons on the cyclohexene (B86901) ring, and the proton of the mercapto group. The chemical shift of the S-H proton can be variable and may appear as a broad singlet. The protons on the sp³-hybridized carbons of the cyclohexene ring would likely appear as complex multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the ester, the two sp²-hybridized carbons of the enol ether double bond, the carbons of the cyclohexene ring, and the carbons of the ethyl group. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbonyl carbon is expected to resonate at a significantly downfield chemical shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the cyclohexene ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

| Proton Type | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| -SH | Variable (broad) | Singlet | - |

| =C-H | ~5.5 - 6.5 | Multiplet | ~100 - 140 |

| -O-CH₂-CH₃ | ~4.1 - 4.3 | Quartet | ~60 - 65 |

| -CH₂- (ring) | ~1.5 - 2.5 | Multiplet | ~20 - 40 |

| -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | ~14 - 15 |

| C=O | - | - | ~165 - 175 |

| C=C | - | - | ~100 - 150 |

Note: The chemical shift values are estimates and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which provides further structural information.

For this compound (C₉H₁₄O₂S), the theoretical exact mass can be calculated. This experimentally determined value from HRMS should match the theoretical mass within a very small tolerance (typically < 5 ppm), which confirms the molecular formula.

Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecule will fragment in a predictable manner. Expected fragmentation pathways for this compound would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement involving the ethyl ester.

Cleavage of the C-S bond.

Retro-Diels-Alder reaction of the cyclohexene ring, leading to the loss of ethylene.

The analysis of these fragment ions in the mass spectrum provides corroborating evidence for the proposed molecular structure.

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₉H₁₄O₂S⁺ | 186.0715 |

| [M - OCH₂CH₃]⁺ | C₇H₉OS⁺ | 141.0374 |

| [M - C₂H₄]⁺ | C₇H₁₀O₂S⁺ | 158.0398 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected vibrational frequencies include:

A weak S-H stretching band around 2550-2600 cm⁻¹.

C-H stretching bands for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.

A strong C=O stretching band for the α,β-unsaturated ester, typically in the range of 1715-1730 cm⁻¹.

A C=C stretching band for the cyclohexene ring around 1640-1680 cm⁻¹.

C-O stretching bands for the ester group in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. For this molecule, the C=C and C-S stretching vibrations are expected to give rise to strong signals in the Raman spectrum. The S-H stretch, while weak in the IR, can sometimes be more readily observed in the Raman spectrum. The complementary nature of IR and Raman allows for a more complete vibrational analysis of the molecule.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| S-H | Stretch | 2550 - 2600 (weak) | Potentially observable |

| C=O (ester) | Stretch | 1715 - 1730 (strong) | Moderate |

| C=C (alkene) | Stretch | 1640 - 1680 (medium) | Strong |

| C-O (ester) | Stretch | 1000 - 1300 (strong) | Weak |

| C-S | Stretch | 600 - 800 (weak) | Strong |

X-ray Diffraction Analysis for Single Crystal Structure Elucidation

While no crystal structure for this compound has been reported in the Cambridge Structural Database, single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure of a molecule. Should suitable crystals be obtained, this technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with very high precision.

Such an analysis would definitively confirm the molecular connectivity and provide insight into the conformation of the cyclohexene ring, which typically adopts a half-chair conformation. Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the mercapto group or dipole-dipole interactions, which govern the solid-state properties of the compound.

Advanced Chromatographic Separations (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be effective.

Stationary Phase: A C18 or C8 column would be a suitable choice.

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide good separation from impurities.

Detection: A UV detector would be appropriate, as the conjugated system of the enol ether is expected to have a UV chromophore.

This method would allow for the determination of the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. Given its molecular weight and functional groups, this compound is expected to be sufficiently volatile for GC analysis.

Separation: A capillary column with a non-polar or moderately polar stationary phase would be used to separate the compound from other volatile components in a mixture.

Identification: The mass spectrometer detector would provide a mass spectrum for the eluting compound, which can be compared to a library or the fragmentation pattern discussed in the HRMS section for positive identification.

GC-MS is particularly useful for identifying and quantifying the compound in complex matrices and for analyzing the products of reactions involving this molecule.

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector | Application |

| HPLC | C18 | Water/Acetonitrile gradient | UV | Purity assessment, quantification |

| GC-MS | DB-5 (or similar) | Helium | Mass Spectrometer | Mixture analysis, identification |

Derivatization Strategies and Analogue Development of Ethyl 2 Mercaptocyclohex 1 Enecarboxylate

Chemical Modifications at the Mercapto Group for Tailored Reactivity

The sulfur atom of the mercapto group in ethyl 2-mercaptocyclohex-1-enecarboxylate is a soft nucleophile, making it amenable to a variety of reactions with electrophiles. These modifications are crucial for altering the compound's reactivity, solubility, and ability to coordinate with metals.

One of the most common modifications is S-alkylation , which involves the reaction of the mercapto group with alkyl halides in the presence of a base. This reaction proceeds via an SN2 mechanism and is effective for introducing a wide range of alkyl substituents. The choice of base and solvent is critical to ensure efficient deprotonation of the thiol and to control the reaction rate.

Another important reaction is the Michael addition , where the mercapto group acts as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction, also known as the aza-Michael addition when nitrogen nucleophiles are used, is a powerful tool for carbon-carbon and carbon-sulfur bond formation.

The mercapto group can also be acylated using acyl chlorides or acid anhydrides to form thioesters. Furthermore, oxidation of the mercapto group can lead to the formation of disulfides, which can be important for introducing reversible covalent linkages in certain applications.

| Reagent Class | Specific Reagent Example | Product Type | Reaction Conditions | Expected Yield |

| Alkyl Halide | Methyl Iodide | S-Methyl Thioether | K₂CO₃, Acetone, rt | High |

| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | Michael Adduct | NaOEt, EtOH, 0 °C to rt | Moderate to High |

| Acyl Chloride | Acetyl Chloride | S-Acetyl Thioester | Pyridine, DCM, 0 °C to rt | High |

| Oxidizing Agent | Iodine | Disulfide | Et₃N, DCM, rt | High |

Ester Group Transformations and Transesterification Reactions

The ethyl ester group of the molecule is a key site for modifications that can influence its polarity, hydrolytic stability, and pharmacokinetic properties in potential applications. The primary transformations of the ester group include hydrolysis, amidation, reduction, and transesterification.

Transesterification is a widely used method for exchanging the ethyl group of the ester with other alkyl or aryl groups. This reaction can be catalyzed by either acids or bases and is typically performed in an excess of the desired alcohol to drive the equilibrium towards the product. This allows for the synthesis of a library of ester analogues with varying steric and electronic properties.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. The resulting carboxylic acid provides a handle for further functionalization, such as the formation of amides through coupling with amines.

Amidation can be performed directly from the ester by heating with an amine, although this often requires harsh conditions. A more common approach is the conversion of the ester to the carboxylic acid, followed by amide bond formation using standard coupling reagents.

Reduction of the ester group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the corresponding primary alcohol, (2-mercaptocyclohex-1-en-1-yl)methanol. This transformation opens up further avenues for derivatization at the newly formed hydroxyl group.

| Transformation | Reagent(s) | Product Functional Group | Typical Conditions |

| Transesterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl Ester | Reflux |

| Hydrolysis | NaOH, H₂O/EtOH | Carboxylic Acid | Reflux, then acid workup |

| Amidation | 1. NaOH, H₂O/EtOH 2. Amine, Coupling Agent | Amide | Standard peptide coupling |

| Reduction | LiAlH₄, THF | Primary Alcohol | 0 °C to rt |

Cyclohexene (B86901) Ring Functionalization and Saturation

The double bond in the cyclohexene ring offers a site for various addition reactions, allowing for the introduction of new functional groups and modification of the ring's saturation level. These changes can significantly impact the molecule's three-dimensional shape and biological activity.

Catalytic hydrogenation of the double bond leads to the formation of the corresponding saturated cyclohexane (B81311) derivative, ethyl 2-mercaptocyclohexanecarboxylate. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The stereochemistry of the product can often be controlled by the choice of catalyst and reaction conditions.

Halogenation of the alkene can be achieved by treatment with elemental halogens (e.g., Br₂ or Cl₂). This reaction proceeds through a halonium ion intermediate and typically results in the anti-addition of the two halogen atoms across the double bond.

Epoxidation of the cyclohexene ring can be accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a three-membered epoxide ring, which is a versatile intermediate for further nucleophilic ring-opening reactions.

| Reaction | Reagent | Functional Group Introduced | Stereochemical Outcome |

| Hydrogenation | H₂, Pd/C | Alkane | Syn-addition |

| Bromination | Br₂ | Vicinal Dibromide | Anti-addition |

| Epoxidation | m-CPBA | Epoxide | Syn-addition |

Synthesis of Stereoisomers and Conformationally Locked Analogs

The development of stereoisomerically pure and conformationally restricted analogues of this compound is a key strategy for investigating structure-activity relationships.

The synthesis of specific stereoisomers can be achieved through several approaches. Asymmetric synthesis starting from chiral precursors or using chiral catalysts can provide access to enantiomerically enriched products. For instance, a diastereoselective Michael addition to a chiral α,β-unsaturated ester could be employed to set the stereocenters in the cyclohexene ring.

Chiral resolution of a racemic mixture of a derivatized analogue is another common method. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent.

The synthesis of conformationally locked analogs involves introducing structural constraints that limit the number of accessible conformations. This can be achieved by incorporating the cyclohexene ring into a bicyclic or polycyclic system. Such rigid structures can provide valuable insights into the bioactive conformation of the molecule.

| Strategy | Method | Key Feature |

| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts | Direct formation of enantiomerically enriched products |

| Chiral Resolution | Formation of diastereomeric salts | Separation of enantiomers from a racemic mixture |

| Conformational Locking | Incorporation into bicyclic systems | Reduced conformational flexibility |

Future Research Directions and Emerging Paradigms in Ethyl 2 Mercaptocyclohex 1 Enecarboxylate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms presents a significant opportunity for the advancement of ethyl 2-mercaptocyclohex-1-enecarboxylate chemistry. Continuous-flow synthesis has become an enabling technology for enhancing synthetic efficiency through automation and process optimization. mdpi.com This approach offers numerous advantages over traditional batch methods, including improved heat transfer, mixing, safety, and the ability to couple reaction steps without isolating intermediates. mdpi.com For the synthesis and derivatization of this compound, flow chemistry could enable safer handling of reagents and intermediates, as well as facilitate rapid optimization of reaction conditions.

Automated systems can allow for numerous reactions to be conducted on the same setup, facilitating direct comparison of different conditions. scribd.com The development of a continuous-flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste production. Furthermore, the use of automated platforms can accelerate the exploration of its chemical space by enabling high-throughput screening of reaction parameters and the synthesis of derivative libraries. nih.gov The digitization of chemical synthesis, where reaction protocols are stored as digital files, could allow for greater reproducibility and easier transfer of synthetic methods. scribd.com

Table 1: Comparison of Traditional Batch Synthesis vs. a Prospective Flow Chemistry Approach for the Synthesis of this compound Derivatives

| Parameter | Traditional Batch Synthesis | Prospective Flow Chemistry Approach |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Challenging, potential for thermal runaway | Readily scalable by extending reaction time or using larger reactors |

| Safety | Handling of bulk, potentially hazardous reagents | Smaller reaction volumes at any given time, enhanced safety |

| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters (temperature, pressure, stoichiometry) |

| Workup | Often requires manual, multi-step extraction and purification | In-line purification and separation modules can be integrated |

| Reproducibility | Can be variable between batches | High reproducibility due to consistent reaction conditions |

Exploration in Materials Science and Polymer Chemistry

The unique chemical structure of this compound makes it an intriguing candidate for applications in materials science and polymer chemistry. The presence of a reactive thiol group and a polymerizable α,β-unsaturated system opens avenues for its use as a monomer or a functional building block in the synthesis of novel polymers. The thiol group can participate in thiol-ene "click" reactions, a highly efficient and orthogonal conjugation method, to create cross-linked networks or to functionalize polymer backbones.

The development of polymers derived from this compound could lead to materials with tailored properties, such as high refractive indices, enhanced thermal stability, or specific surface functionalities. For instance, sulfur-containing polymers are known for their interesting optical and electronic properties. The cyclohexene (B86901) ring can also influence the rigidity and thermal properties of the resulting polymer. Future research could focus on the synthesis of homopolymers of this compound or its copolymerization with other monomers to create a diverse range of materials with potential applications in coatings, adhesives, optical devices, and biomedical materials.

Table 2: Potential Polymer Architectures Incorporating this compound and Their Prospective Applications

| Polymer Architecture | Synthetic Strategy | Potential Properties | Prospective Applications |

| Linear Homopolymer | Free radical or controlled radical polymerization of the double bond | High sulfur content, potentially high refractive index | Optical lenses, coatings |

| Cross-linked Network | Thiol-ene reaction with multifunctional ene compounds | High mechanical strength, chemical resistance | Adhesives, thermosets |

| Functionalized Polymer | Grafting onto existing polymer backbones via the thiol group | Modified surface properties (e.g., hydrophobicity, metal binding) | Functional surfaces, membranes |

| Copolymer | Copolymerization with monomers like acrylates or styrenes | Tunable thermal and mechanical properties | Specialty plastics, engineering materials |

Advanced Functionalization for Supramolecular Assembly and Nanomaterials

The strategic functionalization of this compound can pave the way for its application in the fields of supramolecular chemistry and nanomaterials. By introducing specific molecular recognition motifs, this compound can be engineered to self-assemble into well-defined, higher-order structures. For example, the ester group could be hydrolyzed and converted into an amide bearing a hydrogen-bonding unit, while the thiol group could be used to anchor the molecule to gold nanoparticles or surfaces.

The design of such functionalized derivatives would allow for the construction of complex supramolecular architectures, such as molecular cages, nanotubes, or responsive gels. The thiol group is particularly useful for its ability to bind to metal surfaces, enabling the formation of self-assembled monolayers (SAMs) on gold or other noble metals. These SAMs could be used to modify the surface properties of materials, creating interfaces with tailored chemical and physical characteristics. Furthermore, the incorporation of photoresponsive or electroactive moieties could lead to the development of "smart" materials that respond to external stimuli.

Table 3: Illustrative Examples of Functionalized this compound Derivatives for Supramolecular Assembly

| Functionalization Site | Appended Functional Group | Target Supramolecular Interaction | Potential Application |

| Ester Group | Amide with a urea (B33335) moiety | Hydrogen bonding | Formation of 1D supramolecular polymers |

| Thiol Group | Pyridyl group | Metal coordination | Construction of metallo-supramolecular cages |

| Cyclohexene Ring | Azobenzene unit | Photoisomerization | Light-responsive materials |

| Thiol Group | Biotin | Host-guest interaction with avidin | Biosensors, targeted drug delivery systems |

Chemoinformatic and Machine Learning Approaches for Reaction Prediction and Optimization

Chemoinformatics and machine learning are becoming indispensable tools in modern chemical research, and their application to the chemistry of this compound holds significant promise. nih.govnih.gov These computational approaches can be employed to predict the reactivity of this compound in various chemical transformations, thereby guiding experimental design and accelerating the discovery of new reactions and derivatives. By analyzing large datasets of chemical reactions, machine learning algorithms can identify complex patterns and relationships between molecular structures and their reactivity. mdpi.com

For the synthesis and functionalization of this compound, machine learning models could be developed to predict reaction outcomes, such as yield and selectivity, under different conditions. This would allow for the in silico optimization of synthetic protocols, reducing the number of experiments required and saving time and resources. Furthermore, chemoinformatic tools can be used to screen virtual libraries of potential derivatives for desired properties, such as biological activity or material characteristics, thereby prioritizing synthetic targets. The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this compound.

Table 4: Conceptual Workflow for a Machine Learning Model to Optimize a Reaction Involving this compound

| Step | Description | Example for this compound |

| 1. Data Collection | Gather experimental data on a specific reaction type. | Collect data on the alkylation of the thiol group under various conditions (base, solvent, temperature, alkylating agent). |

| 2. Feature Engineering | Convert chemical structures and reaction conditions into numerical descriptors. | Represent reactants and products as molecular fingerprints; encode temperature and solvent properties numerically. |

| 3. Model Training | Train a machine learning algorithm (e.g., random forest, neural network) on the collected data. | The model learns the relationship between the input features and the reaction yield. |

| 4. Model Validation | Evaluate the model's predictive performance on a separate test set of data. | Assess the accuracy of the model in predicting the yields of unseen alkylation reactions. |

| 5. Prediction and Optimization | Use the trained model to predict the outcomes of new, virtual experiments and identify optimal conditions. | The model suggests the combination of base, solvent, and temperature that will maximize the yield for a new alkylating agent. |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-mercaptocyclohex-1-enecarboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves cyclohexene carboxylate precursors functionalized with a thiol group. Key steps include:

- Cyclization : Use of acid-catalyzed cyclization (e.g., BF₃·Et₂O) to form the cyclohexene ring .

- Thiol Incorporation : Nucleophilic substitution or Michael addition with mercaptan sources under inert conditions to avoid oxidation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .

- Yield Improvement : Monitor reaction progress via TLC/HPLC and employ flash chromatography for purification (>95% purity) .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thiol at C2, ester at C1) and cyclohexene geometry. Coupling constants (J = 10–12 Hz) confirm ene-carboxylate conformation .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and S–H (~2550 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. How is the purity of this compound assessed, and what contaminants are commonly observed?

- Methodological Answer :

- HPLC/GC Analysis : Reverse-phase HPLC with UV detection (λ = 220–280 nm) quantifies impurities like unreacted thiols or oxidation byproducts (e.g., disulfides) .

- Elemental Analysis : Validates stoichiometric ratios (C, H, S) to confirm synthesis accuracy .

- Thermogravimetric Analysis (TGA) : Detects residual solvents or moisture (<0.5% w/w) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the thiol group in this compound?

- Methodological Answer :

- Steric Effects : Bulky substituents near the thiol group reduce nucleophilicity. Use X-ray crystallography to analyze bond angles (e.g., C–S–C ~105°) and steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., ester at C1) polarize the S–H bond, enhancing acidity (pKa ~8–10). Measure via potentiometric titration .

- Kinetic Studies : Compare reaction rates with electrophiles (e.g., alkyl halides) under varying conditions to quantify steric/electronic contributions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer :

- Reproducibility Protocols : Standardize solvent purity (HPLC-grade), catalyst loading (mol%), and inert atmosphere to minimize variability .

- Statistical Analysis : Use ANOVA to compare datasets and identify outliers caused by unaccounted variables (e.g., trace metal contamination) .

- In Situ Monitoring : Employ real-time techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and validate mechanistic hypotheses .

Q. How can computational chemistry predict the compound’s behavior in novel reactions or environments?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., transition states for thiol-disulfide exchange) using Gaussian or ORCA software. Compare with experimental activation energies (±5 kJ/mol accuracy) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., solvation shells in ethyl lactate) to predict solubility and stability .

- Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) for drug discovery applications, validated by in vitro assays .

Q. What experimental designs mitigate oxidation of the thiol group during storage or reactions?

- Methodological Answer :

- Stabilization Techniques : Add antioxidants (e.g., BHT at 0.1% w/w) or store under argon at –20°C to prolong shelf life .

- Chelating Agents : Use EDTA to sequester metal ions that catalyze disulfide formation .

- Inert Reaction Systems : Conduct reactions in Schlenk lines or gloveboxes with O₂ levels <1 ppm .

Data Contradiction Analysis

Q. Why do different studies report conflicting regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Control Experiments : Replicate studies with identical reagents (e.g., same alkyl halide batch) to isolate variables .

- Isotopic Labeling : Use ³⁴S-labeled thiol to track regioselectivity via MS/MS fragmentation .

- Cross-Validation : Combine NMR (for structural assignment) and X-ray crystallography (for absolute configuration) to resolve ambiguities .

Q. How should researchers address discrepancies in thermodynamic data (e.g., solubility, stability) across publications?

- Methodological Answer :

- Standard Reference Materials : Compare data against NIST-certified compounds (e.g., ethyl acetate analogs) for calibration .

- Meta-Analysis : Aggregate datasets using platforms like PubChem to identify consensus values and outliers .

- Pressure-Temperature Studies : Perform isothermal titration calorimetry (ITC) under controlled conditions to reconcile conflicting entropy/enthalpy values .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.